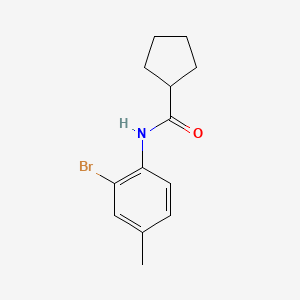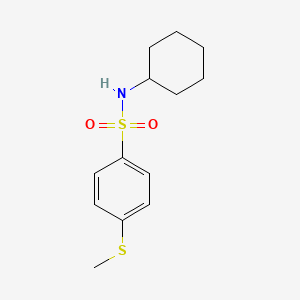
N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has unique properties that make it an ideal candidate for scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine involves its ability to bind to specific proteins and inhibit their function. This compound has been shown to bind to the SH3 domain of the protein Crk, which is involved in cell signaling pathways. By inhibiting the function of Crk, N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine can affect various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine has been shown to affect the activity of certain enzymes, including protein kinases, which are involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine in lab experiments is its ability to selectively bind to specific proteins and inhibit their function. This makes it an ideal tool for studying protein-protein interactions and the mechanisms of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research involving N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine. One potential direction is to study its potential applications in cancer treatment, particularly in combination with other drugs. Additionally, further research is needed to understand the mechanisms of action of this compound and its effects on various cellular processes. Finally, the development of new synthesis methods for N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine could lead to the production of higher purity compounds and expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine involves the reaction of 2-nitrobenzaldehyde and tert-butylamine in the presence of a catalyst. The resulting product is then treated with 4-chloro-3-nitrobenzoyl chloride to yield the final product. This synthesis method is relatively simple and yields a high purity product.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(3-nitrophenyl)-4-quinazolinamine has a wide range of potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it can be used as a tool to study protein-protein interactions. This compound has been shown to bind to certain proteins and inhibit their function, making it an ideal candidate for studying the mechanisms of protein interactions.
Propiedades
IUPAC Name |
N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)21-17-14-9-4-5-10-15(14)19-16(20-17)12-7-6-8-13(11-12)22(23)24/h4-11H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDMUCLIESORJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(3-nitrophenyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5801768.png)



![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)

![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)

